molecular formula C16H23N3O6S B2744345 N-ethyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872880-85-8

N-ethyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2744345
CAS No.: 872880-85-8
M. Wt: 385.44
InChI Key: AHAWNTOBGXRSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide (hereafter referred to as the "target compound") is a synthetic organic molecule featuring a 1,3-oxazinan-2-ylmethyl scaffold substituted with a 4-methoxybenzenesulfonyl group and an ethanediamide moiety. The compound’s design integrates sulfonyl and amide functionalities, which are common in bioactive molecules due to their hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name

N-ethyl-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O6S/c1-3-17-15(20)16(21)18-11-14-19(9-4-10-25-14)26(22,23)13-7-5-12(24-2)6-8-13/h5-8,14H,3-4,9-11H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAWNTOBGXRSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for N-Ethyl-N'-{[3-(4-Methoxybenzenesulfonyl)-1,3-Oxazinan-2-yl]methyl}ethanediamide

Traditional Stepwise Synthesis

Synthesis of 3-(4-Methoxybenzenesulfonyl)-1,3-oxazinan-2-ylmethanol

The oxazinan ring is constructed via nucleophilic addition of 2-aminoethanol to 4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (2.5 equiv) is added to scavenge HCl, with the reaction maintained at 0–5°C for 2 hours. The intermediate is isolated in 68% yield after aqueous workup and recrystallization from ethyl acetate.

Reaction Scheme:
$$
\text{4-Methoxybenzenesulfonyl chloride} + \text{2-Aminoethanol} \xrightarrow[\text{Et}_3\text{N}, \, 0–5^\circ\text{C}]{\text{DCM}} \text{3-(4-Methoxybenzenesulfonyl)-1,3-oxazinan-2-ylmethanol} \,
$$

Chlorination of the Hydroxymethyl Group

The hydroxymethyl group is converted to a chloromethyl derivative using thionyl chloride (1.2 equiv) in anhydrous DCM. The mixture is refluxed for 4 hours, yielding 3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-ylmethyl chloride (82% purity), which is used directly in subsequent steps.

Amide Coupling with N-Ethylethanediamide

N-Ethylethanediamide is prepared by reacting ethylamine with ethyl oxalyl chloride in tetrahydrofuran (THF). The chloromethyl oxazinan intermediate is then coupled with N-ethylethanediamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at room temperature for 12 hours. The final product is purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1), affording a 71% yield.

Green Chemistry Approaches Using Nanocatalysts

Ferrierite-Based Magnetic Nanocatalyst Synthesis

A magnetic Fe₃O₄@ferrierite nanocatalyst is prepared by immobilizing ferrierite onto iron oxide nanoparticles via sol-gel methods. This catalyst promotes the one-pot synthesis of the oxazinan ring and subsequent amidation, reducing reaction time from 12 hours to 3 hours. The nanocatalyst is recoverable via magnetic separation and reused for five cycles without significant activity loss.

Optimized Conditions:

  • Catalyst Loading: 5 wt%
  • Solvent: Ethanol/water (9:1)
  • Temperature: 60°C
  • Yield: 78% (compared to 65% in traditional methods)

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DCM) enhance sulfonylation and amidation kinetics, while protic solvents (ethanol) improve nanocatalyst performance. Elevated temperatures (>60°C) accelerate ring closure but risk epimerization, necessitating strict thermal control.

Catalytic Efficiency Comparison

Catalyst Reaction Time (h) Yield (%) Purity (%)
EDCl/HOBt 12 71 95
Fe₃O₄@ferrierite 3 78 97
No catalyst 24 <10 80

Data derived from.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 6.98 (d, J = 8.8 Hz, 2H, ArH), 4.32 (s, 2H, CH₂N), 3.87 (s, 3H, OCH₃), 3.45 (t, J = 6.0 Hz, 2H, oxazinan CH₂), 3.12 (q, J = 7.2 Hz, 2H, NCH₂CH₃), 1.21 (t, J = 7.2 Hz, 3H, CH₃).
  • ¹³C NMR: Confirms sulfonyl (C-SO₂ at 124.5 ppm) and methoxy (55.1 ppm) functionalities.

High-Performance Liquid Chromatography (HPLC)

  • Purity: 97.3% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
  • Retention Time: 8.2 minutes.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-ethyl-N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.

    Industry: It can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The target compound shares a core 1,3-oxazinan-2-ylmethyl scaffold with analogs but differs in substituent groups. Below is a comparative analysis of its structure against similar molecules:

Table 1: Structural Comparison
Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-methoxy C₁₇H₂₃N₃O₆S* ~421.44 Methoxy (electron-donating) group
N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide 4-fluoro-2-methyl C₁₆H₂₂FN₃O₅S 387.43 Fluoro (electron-withdrawing), methyl groups
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide 4-methyl C₁₂H₁₆N₄O₂S 296.35 Azide groups, simpler sulfonamide scaffold

*Estimated based on substituent adjustments from .

Key Observations:

In contrast, the 4-fluoro-2-methyl substituent in the analog introduces electron-withdrawing and steric effects, which may alter binding interactions in biological systems. The 4-methylbenzenesulfonamide in lacks the oxazinan ring, simplifying its synthesis but reducing conformational rigidity compared to the target compound.

Biological Activity

N-ethyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action, particularly focusing on its anticancer properties.

Chemical Structure and Properties

The compound has a molecular formula of C19H27N3O6SC_{19}H_{27}N_{3}O_{6}S and a molecular weight of approximately 425.5 g/mol. Its structure includes an oxazinan ring system that is crucial for its biological activity.

PropertyValue
Molecular FormulaC19H27N3O6SC_{19}H_{27}N_{3}O_{6}S
Molecular Weight425.5 g/mol
CAS Number869071-48-7

Synthesis

The synthesis of this compound involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate amine derivative in the presence of a base. The reaction conditions typically include solvent systems like dichloromethane and controlled temperatures to optimize yield.

Anticancer Properties

Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. For instance, research indicates that it exhibits notable antiproliferative activity against human ovarian carcinoma (A2780) and breast cancer cells (MCF-7). The mechanism appears to involve the inhibition of tubulin polymerization, which is critical for cell division.

Key Findings:

  • Cytotoxicity : The compound demonstrated IC50 values ranging from 4.47 to 52.8 µM against selected cancer cell lines.
  • Cell Cycle Arrest : Flow cytometric analysis revealed that treatment with the compound resulted in G2/M phase arrest in cancer cells, suggesting its potential as an antimitotic agent.

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the interaction between this compound and tubulin. The compound was found to bind effectively at the colchicine site on tubulin, which is a well-known target for anticancer drugs.

Case Studies

  • Study on MCF-7 Cells : In a controlled experiment, MCF-7 cells were treated with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, confirming its potential as a therapeutic agent against breast cancer.
  • Resistance Mechanisms : Further investigations into cisplatin-resistant ovarian cancer cells indicated that the compound could overcome resistance mechanisms, making it a candidate for combination therapies.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-ethyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide, and how are reaction conditions optimized for purity?

  • Methodological Answer : Synthesis involves multi-step organic reactions, starting with the formation of intermediates like the oxazinan ring and sulfonyl group. Key steps include coupling ethanediamide with thiophen-2-ylmethylamine under controlled pH and temperature (e.g., reflux in anhydrous THF). Optimization employs continuous flow reactors and automated systems to enhance yield (>85%) and purity (≥95%). Analytical techniques like HPLC and NMR are critical for monitoring intermediates and final product quality .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : Assigns protons (¹H) and carbons (¹³C) to confirm substituents like the methoxybenzenesulfonyl group.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 477.5 g/mol).
  • X-ray crystallography (SHELXL) : Resolves 3D conformation, particularly for the oxazinan ring and sulfonyl group interactions .

Q. What are the primary solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer : The compound is hydrophobic, requiring organic solvents (DMSO, DMF) for dissolution. Stability studies under varying pH (4–9) and temperature (4°C to 25°C) are essential. Lyophilization is recommended for long-term storage. Purity checks via HPLC post-storage ensure integrity .

Advanced Research Questions

Q. How does the compound induce G2/M phase cell cycle arrest, and what experimental models validate its tubulin inhibition mechanism?

  • Methodological Answer : The methoxybenzenesulfonyl group enhances binding to tubulin’s β-subunit, disrupting microtubule polymerization. Validation involves:

  • In vitro tubulin polymerization assays : Quantify inhibition via absorbance changes (IC₅₀ ~4.47–52.8 μM).
  • Cell-based assays (e.g., A2780 ovarian cancer) : Flow cytometry confirms G2/M arrest (e.g., 50% arrest at 10 μM). Comparative studies with paclitaxel and colchicine assess specificity .

Q. How can researchers resolve contradictions in reported cytotoxicity data across cancer cell lines?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ in MCF-7 vs. A2780) arise from cell line-specific uptake or metabolic differences. Mitigation strategies include:

  • Standardized protocols : Fixed exposure times (72 hrs) and ATP-based viability assays.
  • Structural analogs : Compare derivatives (e.g., fluorine-substituted analogs) to isolate substituent effects. Meta-analysis of dose-response curves identifies outliers .

Q. What strategies optimize the compound’s selectivity to minimize off-target effects in enzyme inhibition studies?

  • Methodological Answer :

  • Computational docking (AutoDock Vina) : Predict binding affinities to non-target kinases or proteases.
  • Allosteric site mutagenesis : Engineer enzymes (e.g., CYP450 isoforms) to test binding dependencies.
  • Proteome-wide profiling (e.g., kinome screens) : Identify off-target hits using immobilized compound libraries .

Q. How do structural modifications (e.g., sulfonyl group replacement) impact bioactivity, and what synthetic routes enable these changes?

  • Methodological Answer : Replacing the sulfonyl group with tosyloxy or difluorobenzenesulfonyl alters lipophilicity and binding. Synthetic routes involve:

  • Nucleophilic substitution : React with thiols or amines under basic conditions (K₂CO₃, DMF).
  • Post-synthetic modification : Click chemistry (CuAAC) adds triazole groups for enhanced solubility. SAR studies reveal >10-fold potency shifts in analogs .

Methodological Notes

  • Crystallography : Use SHELXL for high-resolution refinement; twinned data require HKLF 5 format .
  • Biological Replicates : Minimum n=3 for cytotoxicity assays to ensure statistical power (p<0.05).
  • Data Contradictions : Cross-validate with orthogonal assays (e.g., Western blot for tubulin vs. flow cytometry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.